![molecular formula C20H18BrN3O6S2 B2943665 N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide CAS No. 1223948-76-2](/img/new.no-structure.jpg)
N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O6S2 and its molecular weight is 540.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a bromophenyl group, a sulfonyl group, and a pyrimidine derivative. The presence of these functional groups suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), which are critical in cancer progression and angiogenesis .
- Antimicrobial Activity : The compound's structural components indicate potential antimicrobial properties. Compounds with similar frameworks have demonstrated activity against various bacterial strains and fungi, suggesting that this compound could be evaluated for its antimicrobial efficacy .
- Anti-inflammatory Properties : Some derivatives of pyrimidines have been reported to exhibit anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways. This aspect warrants further investigation in the context of the target compound .
Antimicrobial Efficacy
A study evaluating the minimum inhibitory concentration (MIC) of related compounds found significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The data indicated that compounds with similar structures could inhibit bacterial growth effectively .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 32 | Staphylococcus aureus |
Compound B | 16 | Escherichia coli |
N-(3-bromophenyl)-2-{...} | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines have shown that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .
Case Studies
- In Vitro Studies : In vitro studies using human cancer cell lines demonstrated that the compound inhibited cell proliferation at micromolar concentrations. The mechanism was attributed to cell cycle arrest at the G1 phase, leading to apoptosis .
- In Vivo Models : Animal models treated with the compound showed significant tumor reduction compared to control groups. These findings support its potential as an anticancer agent .
- Molecular Docking Studies : Molecular docking simulations indicate favorable binding interactions between the compound and target proteins involved in cancer progression and inflammation pathways, further substantiating its potential biological activity .
Propiedades
Número CAS |
1223948-76-2 |
---|---|
Fórmula molecular |
C20H18BrN3O6S2 |
Peso molecular |
540.4 |
Nombre IUPAC |
N-(3-bromophenyl)-2-[[5-(3,4-dimethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H18BrN3O6S2/c1-29-15-7-6-14(9-16(15)30-2)32(27,28)17-10-22-20(24-19(17)26)31-11-18(25)23-13-5-3-4-12(21)8-13/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
Clave InChI |
UGPDAKSRMITHRX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Br)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.